molecular formula C10H20 B104024 trans-2-Decene CAS No. 19398-79-9

trans-2-Decene

Cat. No. B104024
CAS RN: 19398-79-9
M. Wt: 140.27 g/mol
InChI Key: YKNMBTZOEVIJCM-UHFFFAOYSA-N
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Description

Trans-2-Decene is a colorless liquid under standard temperature and pressure conditions . It is an unsaturated hydrocarbon represented by the formula C10H20 , which signifies it consists of ten carbon © atoms and twenty hydrogen (H) atoms . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Trans-2-Decene is primarily produced through a process known as oligomerization . The oligomerization of ethylene, a smaller alkene, is the most common method of producing decene on an industrial scale . In this process, multiple ethylene molecules combine to form the larger alkene . Catalysts such as phosphoric acid are commonly employed in the oligomerization process to increase its efficiency . Another method for the conversion of an alkyne to an alkene uses sodium or lithium metal as the reducing agent in liquid ammonia as solvent .


Molecular Structure Analysis

The molecular weight of trans-2-Decene is about 140.27 g/mol . The structure of trans-2-Decene is dictated by the alkene structure, particularly the presence of a double bond in its molecular structure .


Chemical Reactions Analysis

Trans-2-Decene undergoes various chemical reactions. For instance, it can be reduced to alkanes by addition of H2 over a metal catalyst . The reaction occurs in two steps through an alkene intermediate . Rhodium-catalysed hydroformylation is another major industrial process to obtain aldehyde products from olefins .


Physical And Chemical Properties Analysis

Trans-2-Decene has a boiling point of approximately 170°C (338°F) . The density of decene is about 0.73 g/cm3 at 20°C . It is less reactive than smaller alkenes but more reactive than the corresponding alkane, decane .

Scientific Research Applications

  • NMR Spectroscopy and Polymer Modeling : Trans-3,4,7,8-tetramethyl-5-decene serves as a low molecular weight model for polymers like poly-2,5-(2,4-hexadiene), aiding in the understanding of polymer structures through NMR spectroscopy. This modeling provides insights into the configurational properties of polymers (Elgert & Ritter, 1977).

  • Fuel and Combustion Research : Trans-decalin, which includes trans-2-Decene structural motifs, has been studied for its autoignition characteristics, relevant to aviation and diesel fuels. Understanding its kinetics is crucial for developing better fuel models (Wang et al., 2018).

  • Chemical Isomerization : The isomerization of olefins, including the transformation of 1-decene into trans-2-decene, is catalyzed by a CoCl2/Ph3P/NaBH4 system. This process is significant in the field of organic synthesis and industrial chemistry (Satyanarayana & Periasamy, 1987).

  • Fischer-Tropsch Synthesis : In Fischer-Tropsch synthesis, a process to produce synthetic hydrocarbons, 1-Decene (which can include trans-2-decene) undergoes isomerization and incorporation, highlighting its role in hydrocarbon processing (Tau, Dabbagh & Davis, 1990).

  • Antibiotic Development : Trans-bicyclo[4.4.0]decane/decene structures, related to trans-2-Decene, are found in natural products with antibacterial activities. The synthesis of these compounds is crucial for developing new antibiotics (Zhang et al., 2020).

  • Catalysis and Membrane Technology : Studies on silicalite-1 membrane reactors for metathesis reactions, involving trans-2-butene (structurally related to trans-2-Decene), contribute to our understanding of selective product removal in chemical reactions (Graaf et al., 1999).

  • Photoionization Mass Spectrometry : Research on the mass spectra of cis- and trans-2-decene via photoionization provides insights into molecular structures and reactions under different energy conditions, valuable in analytical chemistry (Johnson & Taylor, 1972).

  • Oxidation Studies : Investigations into the oxidation of decene isomers, including trans-2-decene, at high pressures and temperatures help in understanding fuel combustion and pollutant formation in engines (Fridlyand et al., 2015).

  • Bioorthogonal Labeling : Trans-cyclooctene, closely related to trans-2-Decene, is utilized in bioorthogonal labeling for applications in chemical biology and nuclear medicine, demonstrating its importance in biomedical research (Selvaraj & Fox, 2013).

  • Thermodynamic and Kinetic Studies : Research on the isomerization of 1-decene, including the formation of trans-2-decene, provides valuable data on thermodynamic properties and equilibrium compositions, essential in chemical engineering and process optimization (Jörke et al., 2015).

Safety And Hazards

Trans-2-Decene is known to cause skin irritation and serious eye damage upon contact . Prolonged or repeated exposure to decene might result in skin dryness or cracking . In case of fire, decene can release harmful gases .

Future Directions

Trans-2-Decene has a wide range of applications, including those in medicine, food, and health care . The efficient construction of these natural products is an attractive pursuit in the development of novel antibiotics . The molecular thermochemistry of long-chain olefins still poses a challenge to current computational approaches .

properties

IUPAC Name

dec-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNMBTZOEVIJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860337
Record name 2-​Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Decene

CAS RN

6816-17-7
Record name 2-​Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this example, inverse electron demand D-A reaction of acrolein with 3,4-tetrahydropyran is described. The procedure involves refluxing of 0.056 g of acrolein, 1.68 g of tetrahydropyran and 0.30 g of the catalyst prepared according to example 1 above in 10 ml of benzene at 60 (C 20 h. The catalyst was filtered off. After evaporation of solvent, the residue was chromatographed over silica gel column by eluting with 5% acetone/petroleum ether to give 0.12 g of endo adduct, 1,9-dioxabicyclo[4.4.05,10 ]dec-2-ene
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,4-tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0.056 g
Type
reactant
Reaction Step Three
Quantity
1.68 g
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
ML Aimar, RH de Rossi - The Journal of Organic Chemistry, 1995 - ACS Publications
In connection with otherstudies that are being carried out in our laboratory, 1 we are interested in the isomer-ization of 1-olefins to 2-olefins. One method reported in the literature …
Number of citations: 1 pubs.acs.org
BM Johnson, JW Taylor - International Journal of Mass Spectrometry and …, 1972 - Elsevier
Mass spectra of cis- and trans-2-decene were obtained at 15, 20, 23 and 26 eV by electron impact and 950 Å (13.0 eV), 826 Å (15.0 eV) and 584 Å (21.2 eV) by photoionization using …
Number of citations: 5 www.sciencedirect.com
N Satyanarayana, M Periasamy - Journal of organometallic chemistry, 1987 - Elsevier
The catalyst generated in situ using CoCl 2 /Ph 3 P/NaBH 4 in 1/3/1 ratio in THF at −10C isomerizes 1-decene into predominantly cis-2-decene or trans-2-decene. Allyl benzene and …
Number of citations: 33 www.sciencedirect.com
EJ McWhorter, M Anchel - The Journal of Organic Chemistry, 1965 - ACS Publications
… a dehydromatricarianol, trans-2decene-4,6,8-triyn-l-ol6,7 (1), … identified: the alcohol 1, the corresponding aldehyde, trans-2decene-4,6… identified as trans-2decene-4,6,8-triyn-l-ol (1). The …
Number of citations: 9 pubs.acs.org
N Nishino, J Arey, R Atkinson - The Journal of Physical Chemistry …, 2009 - ACS Publications
… + trans-2-decene; trans-2-hexene + trans-2-decene (2 … trans-2-decene was not resolved from one of its reaction products on the DB-5 column, and hence all data for trans-2-decene …
Number of citations: 29 pubs.acs.org
M Pankova, J Zavada - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… A gradual decrease of the value of trans-2-decene/cis-2-decene ratio and in most instances also a gradual decrease jn the proportion of I-decene isomer was found to be induced by …
Number of citations: 6 cccc.uochb.cas.cz
J Závada, M Pánková, A Vítek - Collection of Czechoslovak …, 1981 - cccc.uochb.cas.cz
… Partial kinetic orders in base for I-decene, cis-2-decene and trans-2-decene formation from the reaction of 2-decyl bromide with t-C4H90K in tetrahydrofuran and in tert-butanol and with t…
Number of citations: 8 cccc.uochb.cas.cz
C Zhu, Q Lu, X Zhou, J Li, J Yue, Z Wang, S Pan - LWT, 2020 - Elsevier
… The most important aroma compounds were hexanal, β-myrcene and trans-2-decene. Amino acids were positively correlated with 18 volatile substances, and also affected the tastes of …
Number of citations: 28 www.sciencedirect.com
H Alper, Y Huang, D Belli Dell'Amico… - …, 1991 - ACS Publications
… Addition of HC1 to trans-2-Decene. Use of trans-2-decene instead of cis-2-decene as reactant resulted in the formationof chlorodecanes in 90% isolated yield, the ratio of 2-chloro…
Number of citations: 27 pubs.acs.org
A Jörke, A Seidel-Morgenstern, C Hamel - Chemical Engineering Journal, 2015 - Elsevier
… The trans isomers are clearly dominating the isomer distribution with trans-2-decene as the most abundant isomer in equilibrium closely followed by trans-3- and trans-4-decene which …
Number of citations: 28 www.sciencedirect.com

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